

# Application Notes and Protocols: 2-Chloropyrimidine-4-carbonitrile in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951

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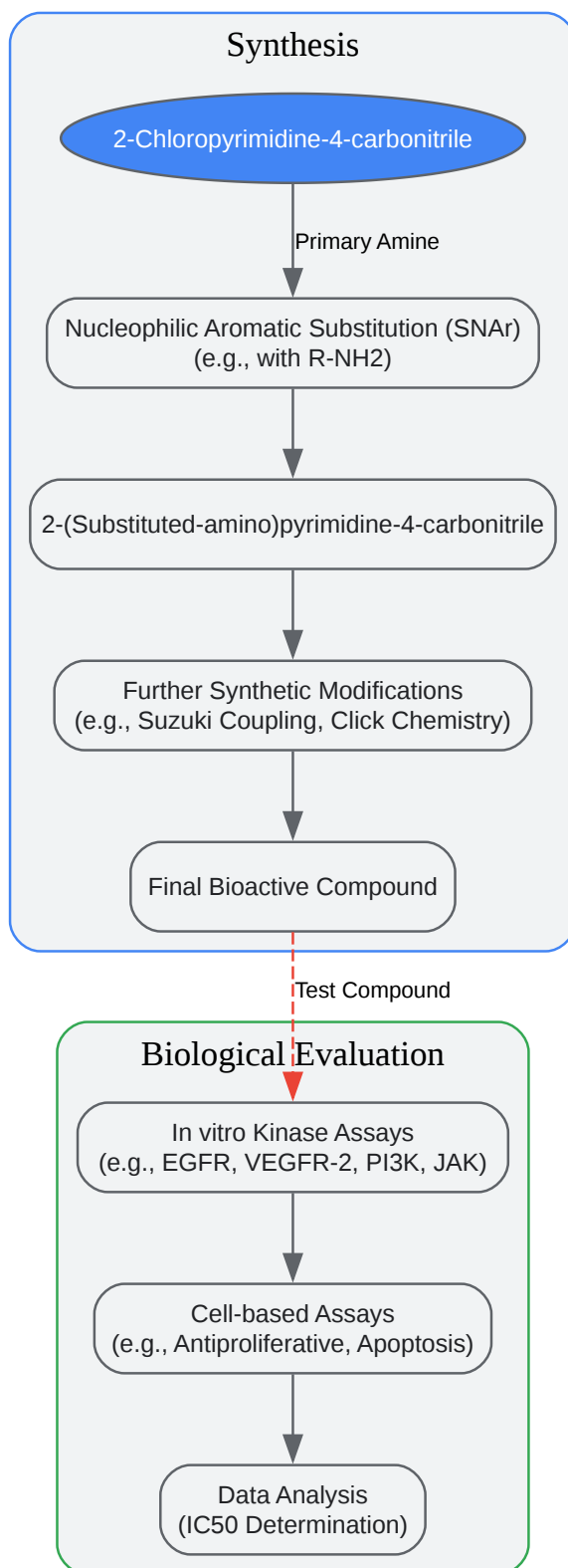
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloropyrimidine-4-carbonitrile** is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its pyrimidine core is a prevalent scaffold in numerous approved drugs, and the reactive chlorine atom at the 2-position, coupled with the electron-withdrawing nitrile group at the 4-position, allows for diverse functionalization. This document provides an overview of its applications in the development of kinase inhibitors, along with detailed protocols for the synthesis and evaluation of exemplary bioactive molecules.

## Synthetic Utility and Workflow

The primary utility of **2-chloropyrimidine-4-carbonitrile** lies in its susceptibility to nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C2 position. This allows for the introduction of various amine, thiol, or alcohol-containing fragments, leading to a diverse library of substituted pyrimidines. A general workflow for the utilization of this scaffold in drug discovery is outlined below.



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Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds from **2-chloropyrimidine-4-carbonitrile**.

## Applications in Kinase Inhibitor Synthesis

Derivatives of **2-chloropyrimidine-4-carbonitrile** have shown significant promise as inhibitors of various protein kinases implicated in cancer and inflammatory diseases. The pyrimidine scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain.

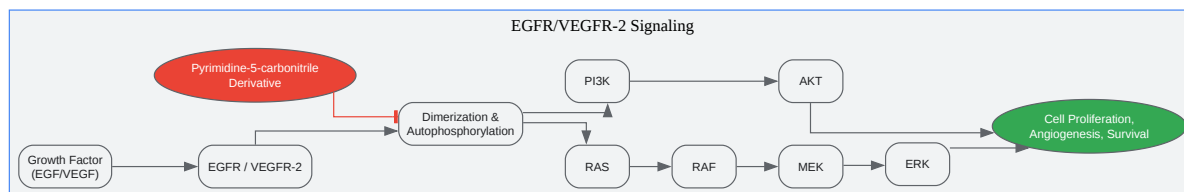
## Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Dysregulation of EGFR and VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis. Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.

Quantitative Data:

Compound ID	Target(s)	IC50 (nM)	Cancer Cell Line	IC50 (μM)	Reference
10b	EGFR	8.29 ± 0.04	HepG2	3.56	[1]
A549	5.85	[1]			
MCF-7	7.68	[1]			
10k	EGFR	57	Panc-1	-	[2]
VEGFR-2	21	MCF-7	-	[2]	
10l	EGFR	61	Panc-1	-	[2]
VEGFR-2	26	MCF-7	-	[2]	
11e	VEGFR-2	610	HCT-116	1.14	[3]
MCF-7	1.54	[3]			
12b	VEGFR-2	530	-	-	[3]

## Signaling Pathways:



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Caption: Simplified EGFR/VEGFR-2 signaling pathway and the point of inhibition by pyrimidine-5-carbonitrile derivatives.

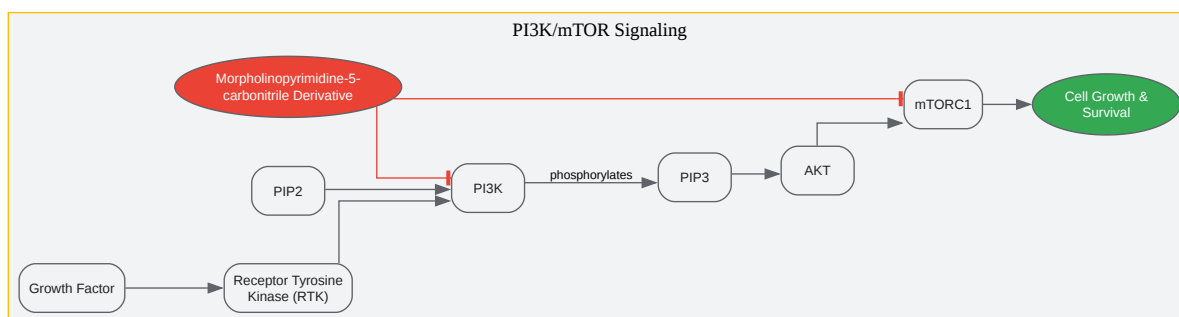
## Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibitors

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is common in many cancers, making it an attractive therapeutic target.

## Quantitative Data:

Compound ID	Target(s)	IC50 (μM)	Cancer Cell Line	IC50 (μM)	Reference
12b	PI3Kα	0.17 ± 0.01	Leukemia SR	0.10 ± 0.01	[4]
	PI3Kβ	0.13 ± 0.01			[4]
	PI3Kδ	0.76 ± 0.04			[4]
	mTOR	0.83 ± 0.05			[4]
12d	PI3Kα	1.27 ± 0.07	Leukemia SR	0.09 ± 0.01	[4]
	PI3Kβ	3.20 ± 0.16			[4]
	PI3Kδ	1.98 ± 0.11			[4]
	mTOR	2.85 ± 0.17			[4]

## Signaling Pathway:

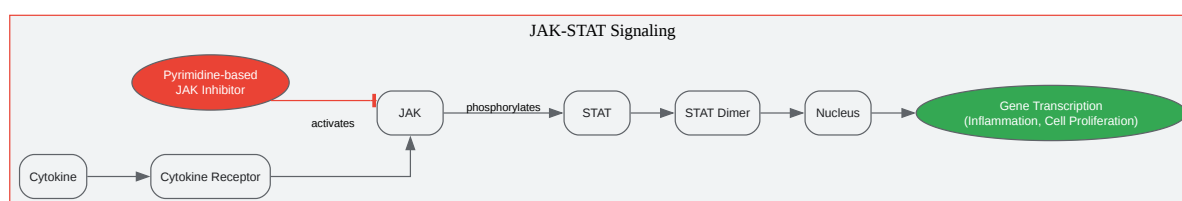
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Caption: Simplified PI3K/mTOR signaling pathway with dual inhibition by morpholinopyrimidine-5-carbonitrile derivatives.

## Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and some cancers. Selective JAK inhibitors are therefore of significant therapeutic interest.

Signaling Pathway:



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## References

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